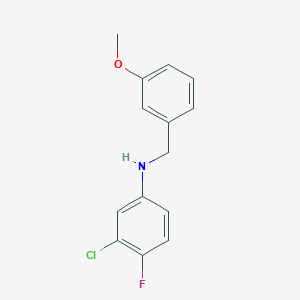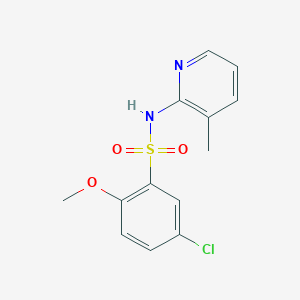![molecular formula C20H16N2O2 B5832067 N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide](/img/structure/B5832067.png)
N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide, commonly known as NAMPT inhibitor, is a small molecule that has gained significant attention in the field of cancer research. It is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential cofactor involved in various cellular processes.
Wirkmechanismus
N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors exert their anticancer effects by inhibiting N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide, which is the rate-limiting enzyme in the biosynthesis of NAD+. By inhibiting N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide, N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors deplete cellular NAD+ levels, leading to metabolic stress and DNA damage, ultimately resulting in cancer cell death. N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors also inhibit the activity of PARP, an enzyme involved in DNA repair, further enhancing the anticancer effects of these molecules.
Biochemical and Physiological Effects:
N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors have been shown to induce cancer cell death, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors also have anti-inflammatory effects and have been investigated for their potential therapeutic applications in neurodegenerative disorders. However, N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors can also have adverse effects on normal cells, leading to toxicity and potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors are valuable tools for studying the role of NAD+ metabolism in cancer and other diseases. They can be used to investigate the effects of NAD+ depletion on cellular metabolism, DNA damage, and cell death. However, N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors can also have off-target effects and can be toxic to normal cells, leading to potential limitations in their use for lab experiments.
Zukünftige Richtungen
For N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors include the development of more potent and selective molecules, the investigation of combination therapies with other anticancer agents, and the exploration of their potential therapeutic applications in other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide, or N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitor, is a small molecule that has gained significant attention in the field of cancer research. It is a potent inhibitor of N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide, an enzyme involved in the biosynthesis of NAD+. N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors have shown promising results in preclinical studies and are currently being investigated in clinical trials for their potential therapeutic applications in cancer treatment. However, further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential limitations of N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors.
Synthesemethoden
N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors can be synthesized using various methods, including chemical synthesis and biotransformation. Chemical synthesis involves the use of organic chemistry techniques to prepare the molecules. Biotransformation, on the other hand, involves the use of enzymes or microorganisms to transform one molecule into another. The most common method for synthesizing N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors is chemical synthesis, which involves the use of various chemical reactions to prepare the desired molecule.
Wissenschaftliche Forschungsanwendungen
N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors have been extensively studied for their potential therapeutic applications in cancer treatment. Studies have shown that N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors can induce cancer cell death by depleting cellular NAD+ levels, leading to metabolic stress and DNA damage. N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors have also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. Furthermore, N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors have been investigated for their potential therapeutic applications in other diseases, such as diabetes, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c21-19(23)18(13-14-7-2-1-3-8-14)22-20(24)17-12-6-10-15-9-4-5-11-16(15)17/h1-13H,(H2,21,23)(H,22,24)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFSKLZLQDNMRX-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5831994.png)


![ethyl 4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5832018.png)


![ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5832033.png)

![N-[4-(aminosulfonyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5832055.png)
![N-(2-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5832064.png)


